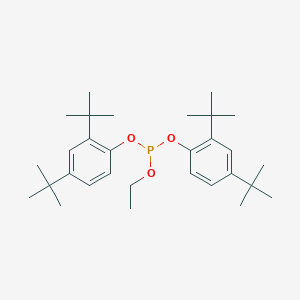![molecular formula C13H17N3Se B15162698 {[1-(Azidomethyl)cyclohexyl]selanyl}benzene CAS No. 142466-18-0](/img/structure/B15162698.png)
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is a complex organic compound that features a unique combination of azide, cyclohexyl, and selanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene typically involves multiple steps, starting with the preparation of the azidomethylcyclohexane intermediate. This intermediate is then reacted with a selanylbenzene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene can undergo various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Copper(I) iodide (CuI) and sodium ascorbate are often used in click chemistry reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic compounds with unique properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages, while the selanyl group can be oxidized or reduced, providing versatility in chemical transformations. These properties make it a valuable tool in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azidomethyl-1-(phenylseleno)cyclohexane
- Benzene, [1-(azidomethyl)cyclohexyl]selanyl
Uniqueness
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is unique due to the combination of azide, cyclohexyl, and selanyl groups in a single molecule. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Propriétés
Numéro CAS |
142466-18-0 |
|---|---|
Formule moléculaire |
C13H17N3Se |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
[1-(azidomethyl)cyclohexyl]selanylbenzene |
InChI |
InChI=1S/C13H17N3Se/c14-16-15-11-13(9-5-2-6-10-13)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
OCRAVJKGJGBJGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


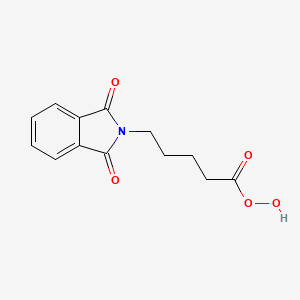
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

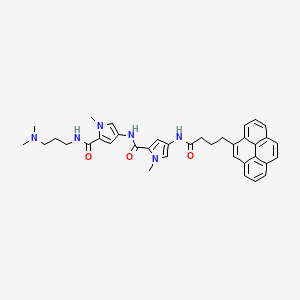
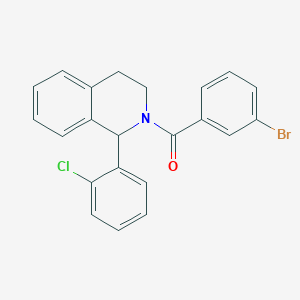




-](/img/structure/B15162705.png)
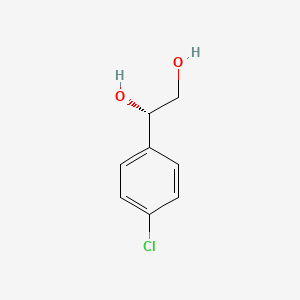
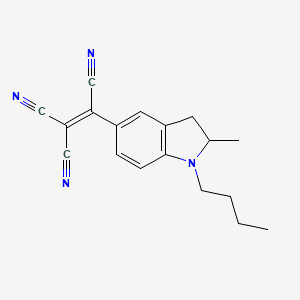
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
